Regioselective Lithiation-Bromination: Exclusive C2 Isomer Formation vs. Statistical or C4-Favoring Mixtures
The Solomin et al. (2019) study demonstrated that direct regiocontrolled lithiation of oxazole substrates followed by electrophilic bromine quench led exclusively to the target 2-bromooxazole isomer, with no detectable 4- or 5-bromo contaminants by NMR or LCMS [1]. This contrasts sharply with electrophilic bromination conditions, where for 5-substituted oxazoles, the C4:C2 bromination ratio is approximately 5:1 under DMF solvent conditions, as reported by Williams et al. (2007) [2]. Thus, synthesizing a C2-brominated-5-substituted oxazole via direct electrophilic bromination is disfavored, making pre-formed 2-Bromooxazol-5-amine a uniquely enabling building block when the C2 bromination pattern is required for downstream chemistry.
| Evidence Dimension | Regioselectivity of bromination (C2 vs. C4 product ratio) |
|---|---|
| Target Compound Data | Exclusive C2-bromo isomer (no detectable C4- or C5-bromo impurities) via lithiation/bromination route |
| Comparator Or Baseline | Electrophilic bromination of 5-substituted oxazoles: C4:C2 ratio = 5:1 (favoring C4-bromo); isolated yield of desired C4-bromo isomer = 56% after two crystallizations; 5% dibromide impurity also observed |
| Quantified Difference | Exclusive (>99:1) C2 selectivity via lithiation vs. 1:5 (C2:C4) selectivity via electrophilic bromination — a >25-fold regioselectivity inversion |
| Conditions | Lithiation: LDA or n-BuLi, THF, −78 °C then Br2 or CBr4 quench (Solomin 2019). Electrophilic bromination: Br2, DMF, RT (Williams 2007, OPRD) |
Why This Matters
For procurement, this means 2-Bromooxazol-5-amine cannot be trivially prepared in-house via simple electrophilic bromination of 5-aminooxazole; the building block must be sourced from suppliers employing the regiocontrolled lithiation route, and batch quality should be verified for absence of the 4-bromo and 5-bromo regioisomeric contaminants.
- [1] Solomin, V.V., Radchenko, D.S., Slobodyanyuk, E.Y., Geraschenko, O.V., Vashchenko, B.V. and Grygorenko, O.O. (2019). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry, 2019: 2884-2898. DOI: 10.1002/ejoc.201900032. Direct regiocontrolled lithiation followed by electrophilic bromine source led exclusively to target 2-, 4-, and 5-bromooxazoles. View Source
- [2] Williams, D.R., Li, B., Buzon, R.A. and Zhang, Z. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(6), 951-955. DOI: 10.1021/op700176n. C4:C2 bromination ratio = 5:1; isolated yield 56% for C4 isomer. View Source
